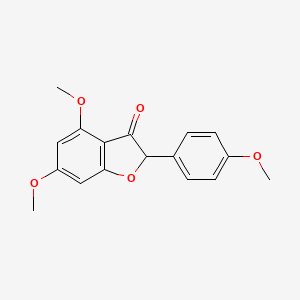
3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6 on the benzofuran ring, as well as a methoxyphenyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one typically involves the use of commercially available starting materials such as 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene. The synthetic route includes the following steps:
Formation of the Benzofuran Core: The reaction between 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene under specific conditions leads to the formation of the benzofuran core.
Methoxy Group Introduction: Methoxy groups are introduced at positions 4 and 6 through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-2-phenylbenzofuran-3(2H)-one: Lacks the methoxy group on the phenyl ring.
4,6-Dimethoxy-2-(4-hydroxyphenyl)benzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
117828-33-8 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
4,6-dimethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)17-16(18)15-13(21-3)8-12(20-2)9-14(15)22-17/h4-9,17H,1-3H3 |
Clé InChI |
RXCCFFBJDDOUPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


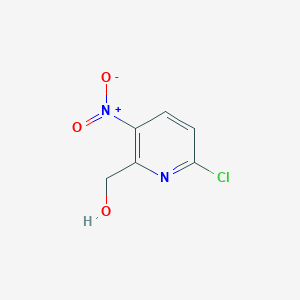
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
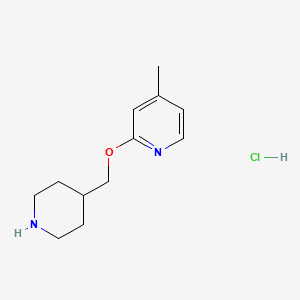
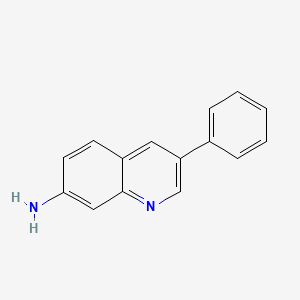
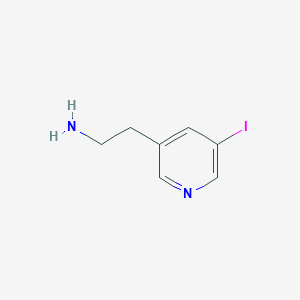

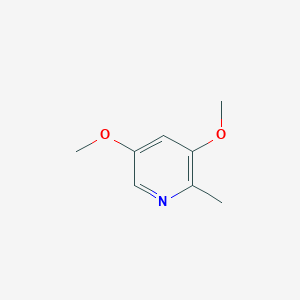
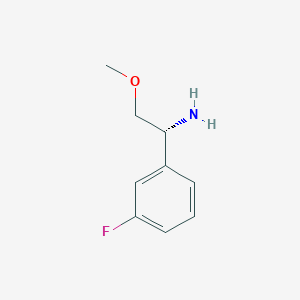
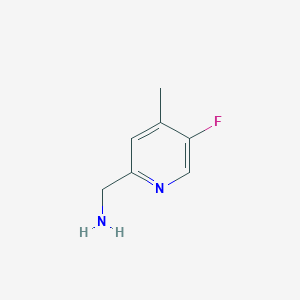
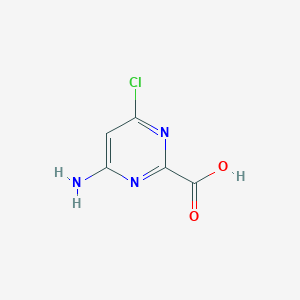
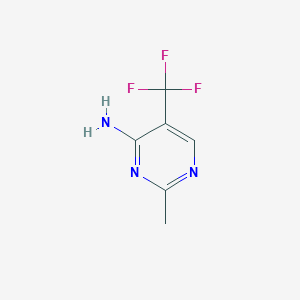
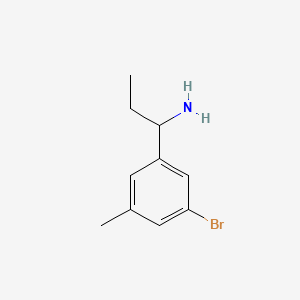
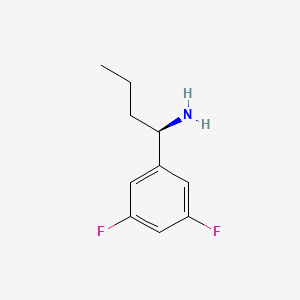
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
